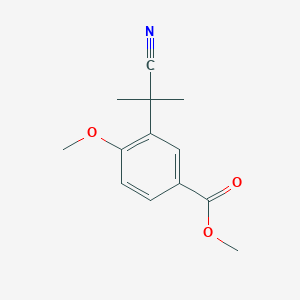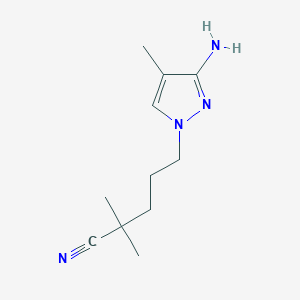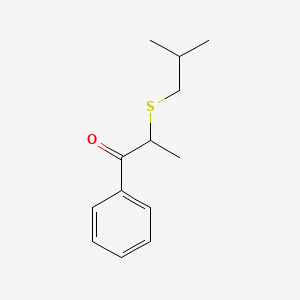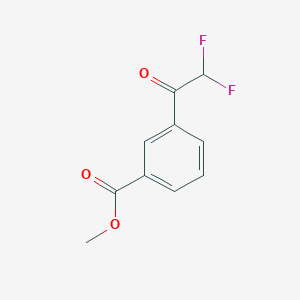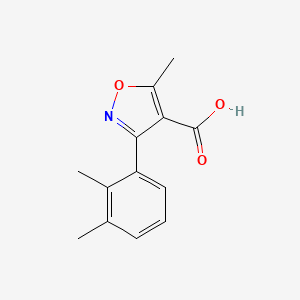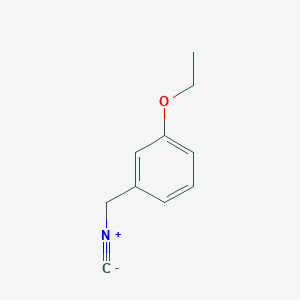
5-Cyanopyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 5-position and a sulfonyl fluoride group (-SO2F) at the 3-position of the pyridine ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a pyridine derivative. One common method is the reaction of 5-cyanopyridine with sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyanopyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions to achieve substitution reactions.
Oxidation and Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions, while oxidizing agents like hydrogen peroxide (H2O2) are used for oxidation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
5-Cyanopyridine-3-sulfonyl fluoride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Cyanopyridine-3-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine or cysteine, in proteins, leading to the formation of covalent adducts. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in biochemical research and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyanopyridine-3-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-Cyanopyridine-3-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
3-Sulfonyl Fluoropyridine: Lacks the cyano group at the 5-position.
Uniqueness
5-Cyanopyridine-3-sulfonyl fluoride is unique due to the presence of both the cyano and sulfonyl fluoride groups, which confer distinct reactivity and chemical properties. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Propriétés
Formule moléculaire |
C6H3FN2O2S |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
5-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-1-5(2-8)3-9-4-6/h1,3-4H |
Clé InChI |
ACWRCUCKCOKBBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1S(=O)(=O)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



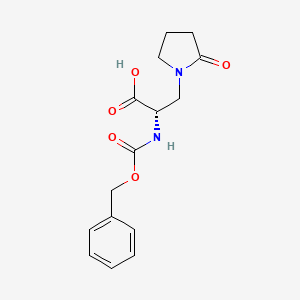
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)


